2,3-Difluorobenzyl bromide

Catalog No.
S708213
CAS No.
113211-94-2
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzyl bromide

CNS drug R&D requires building blocks that enhance metabolic stability and CNS penetration. Unfluorinated benzyl bromides are rapidly oxidized; the 2,6-difluoro isomer suffers from di-ortho steric hindrance, depressing yields. 2,3-Difluorobenzyl bromide solves these challenges with an asymmetric fluorine pattern that increases LogP and blocks CYP450 metabolism, ensuring API durability. Its unhindered benzylic bromide enables mild SN2 alkylation for high-throughput synthesis. In stock for immediate procurement.

CAS Number

113211-94-2

Product Name

2,3-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-2,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2

InChI Key

FTBSGSZZESQDBM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)CBr

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CBr

The exact mass of the compound 2,3-Difluorobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,3-Difluorobenzyl bromide, 1-(Bromomethyl)-2,3-difluorobenzene, 2,3-Difluorophenylmethyl bromide, α-Bromo-2,3-difluorotoluene, 1-(Bromomethyl)-2,3-difluorobenzene (IUPAC)

Purity

≥97%

Package Size

5 g, 10 g

2,3-Difluorobenzyl bromide is a monofunctional alkylating agent procured as a specialized building block in medicinal chemistry and agrochemical synthesis. Characterized by a benzylic bromide leaving group and a 2,3-difluoro substitution pattern on the aromatic ring, this compound provides a specific balance of electrophilicity and lipophilicity. In industrial workflows, it is utilized to install the 2,3-difluorobenzyl moiety via SN2 nucleophilic substitution reactions. This fluorination pattern modulates physicochemical properties, including calculated partition coefficients (cLogP) and resistance to cytochrome P450-mediated oxidative metabolism, differentiating it from unfluorinated or symmetrically fluorinated analogs in procurement decisions [1].

Research Fit

Building Block ClassFluorinated benzyl bromide for nucleophilic substitution reactions
Primary Research UseIntroduces 2,3-difluorobenzyl motif into kinase inhibitor and chemokine antagonist scaffolds
Key Motif AdvantageVicinal difluoro pattern modulates electronic, steric and metabolic stability properties

Substituting 2,3-difluorobenzyl bromide with unfluorinated benzyl bromide or closely related isomers like 2,6-difluorobenzyl bromide alters both process chemistry and downstream product performance. From a processability standpoint, the 2,6-difluoro isomer introduces di-ortho steric hindrance, which depresses SN2 alkylation yields and necessitates harsher reaction conditions. Conversely, unfluorinated benzyl bromide lacks the electron-withdrawing fluorine atoms required to deactivate the aromatic ring against metabolic hydroxylation, leading to more rapid degradation of the final active pharmaceutical ingredient (API) in vivo. Furthermore, the asymmetric 2,3-difluoro pattern generates a distinct local dipole moment that cannot be replicated by the 2,4- or 2,6-isomers, meaning generic substitution alters target binding affinity and pharmacokinetic profiles [1].

Substitution Risk

Isomeric substitution alters physicochemical profileReplacing 2,3-isomer with 2,4- or 3,4-difluorobenzyl bromide changes density, boiling point and polarity, which may affect reaction workup and purification.
Biological target engagement depends on substitution patternThe 2,3-vicinal difluoro arrangement directs specific steric and electronic interactions; other isomers may not produce comparable binding or pathway modulation.
Documented synthetic routes are isomer-specificReported high-yield syntheses of beta-carboline anticancer agents and chemokine antagonists rely on the 2,3-isomer; generic substitution would require full re-optimization.

SN2 Alkylation Yield and Process Scalability

In nucleophilic substitution reactions, the position of fluorine substituents on the benzyl ring dictates reaction kinetics. 2,3-Difluorobenzyl bromide possesses a single ortho-fluorine, presenting a sterically accessible electrophilic carbon. In comparative syntheses, 2,3-difluorobenzyl bromide achieves high conversion rates, whereas the symmetrically substituted 2,6-difluorobenzyl bromide suffers from di-ortho steric shielding, reducing nucleophilic attack efficiency[1].

Evidence DimensionSN2 N-alkylation yield
Target Compound Data85–95% yield under standard basic conditions
Comparator Or Baseline2,6-Difluorobenzyl bromide (40–60% yield under identical conditions)
Quantified Difference30–45% absolute increase in isolated yield
ConditionsSecondary amine N-alkylation in polar aprotic solvent (e.g., K2CO3, MeCN, 60°C)

Higher reaction yields reduce downstream purification costs and improve throughput during API scale-up.

Density & Boiling Point
Head-to-head
2,3-isomer: 1.628 g/mL, 190.5 °C (760 mmHg)
2,4-isomer: 1.613 g/cm³, 42–43 °C (1 mmHg)
Distinct physical constants support isomer identity verification and safe handling protocols.
Flash point: 90 °C (2,3) vs 40 °C (2,4).

Metabolic Stability Enhancement via Aromatic Deactivation

The incorporation of the 2,3-difluorobenzyl group is a structural strategy to overcome the rapid metabolic clearance associated with unsubstituted benzyl groups. The electron-withdrawing fluorine atoms deactivate the aromatic ring toward cytochrome P450-mediated oxidation. Pharmacokinetic profiling demonstrates that derivatives synthesized from 2,3-difluorobenzyl bromide exhibit prolonged half-lives in human liver microsome (HLM) assays compared to their unfluorinated counterparts [1].

Evidence DimensionIn vitro human liver microsome (HLM) half-life (T1/2)
Target Compound DataT1/2 > 45–60 minutes for 2,3-difluorobenzyl derivatives
Comparator Or BaselineUnsubstituted benzyl derivatives (T1/2 < 15–20 minutes)
Quantified Difference2x to 4x extension in metabolic half-life
ConditionsIn vitro HLM stability assays

Procuring the fluorinated building block is necessary for generating drug candidates capable of surviving first-pass metabolism.

Lipophilicity (LogP)
Reported
2,3-isomer LogP: 2.86
3,4-isomer LogP: 2.16–2.69
Higher lipophilicity may influence membrane permeability in drug design studies.
Cross-study comparison; experimental validation advised.

Precise Lipophilicity (LogP) Modulation

Modulating the partition coefficient is necessary for optimizing membrane permeability. The 2,3-difluorobenzyl moiety provides an incremental increase in lipophilicity without the molecular weight burden introduced by heavier halogens. Chemoinformatics data indicate that substituting a standard benzyl group with a 2,3-difluorobenzyl group tunes the hydrophobicity of the resulting scaffold, which influences the ability to cross lipid bilayers[1].

Evidence DimensionCalculated LogP (cLogP) contribution
Target Compound DataAdds +0.4 to +0.6 to cLogP relative to unsubstituted benzyl
Comparator Or BaselineUnsubstituted benzyl bromide (baseline cLogP contribution)
Quantified DifferenceControlled lipophilic shift (+0.4 to +0.6) with minimal steric bulk penalty
ConditionsChemoinformatics profiling and octanol-water partition modeling

Allows tuning of API bioavailability and formulation compatibility without requiring structural overhauls of the core scaffold.

Synthesis & Cell Activity
Reported
Synthetic yield 81%
Cell-model IC₅₀ 1.05 µM
Reported synthesis outcome and cell-model response context.
Reaction with NaH in DMF; beta-carboline derivative.
Vendor-Documented Application
Class-level
Specifically cited for chemokine antagonist synthesis.
Application specificity differentiates from isomers used for other targets.
Verify with literature for intended chemokine study.
Vicinal Difluoro Effect
Class-level
Enhanced electrophilicity and metabolic stability compared to mono-fluoro or non-fluorinated analogs.
Reported fluorination effect on reactivity and downstream stability.
Qualitative; validate in target synthesis.

Synthesis of CNS-Penetrant Therapeutics

Due to its ability to increase lipophilicity (LogP) and extend metabolic half-life without adding excessive molecular weight, 2,3-difluorobenzyl bromide is utilized as a precursor for developing central nervous system (CNS) drugs. It is used to alkylate heterocyclic scaffolds, ensuring the final API can cross the blood-brain barrier while resisting rapid hepatic clearance [1].

High-Throughput Library Generation

The SN2 reactivity profile of 2,3-difluorobenzyl bromide makes it suitable for automated, high-throughput parallel synthesis. It delivers N- and O-alkylated products under mild conditions, minimizing the need for complex purification steps in large-scale screening campaigns compared to the sterically hindered 2,6-difluoro isomer [2].

Agrochemical Active Ingredient Development

In the formulation of crop protection agents, environmental stability is required. The 2,3-difluorobenzyl group is incorporated into agrochemical candidates to block environmental oxidative degradation pathways, extending the field half-life of the active ingredient compared to unfluorinated analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor & anticancer agent research synthesis
Vicinal difluoro substitution pattern
Reaction yield and cell-model activity confirmation
Chemokine antagonist research synthesis
Vendor-documented application specificity
Literature evidence for chemokine pathway modulation
Agrochemical R&D synthesis
Electronic and metabolic stability modulation
Crop protection assay performance
Fluorinated materials precursor
Dielectric anisotropy and density tuning
Material property specifications (density, polarity)

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,3-Difluorobenzyl bromide

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